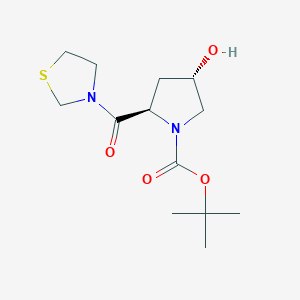

tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₂₂N₂O₄S and a molecular weight of 302.39 g/mol . The compound features a stereochemically defined pyrrolidine core substituted with a hydroxy group at the 4-position and a thiazolidine-3-carbonyl moiety at the 2-position, protected by a tert-butyl carbamate group. This structure is critical in medicinal chemistry, particularly as Teneligliptin Impurity C, a byproduct in the synthesis of the antidiabetic drug teneligliptin .

Properties

Molecular Formula |

C13H22N2O4S |

|---|---|

Molecular Weight |

302.39 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-4-hydroxy-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h9-10,16H,4-8H2,1-3H3/t9-,10+/m0/s1 |

InChI Key |

CABJFRFFUZMDSS-VHSXEESVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)N2CCSC2)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Boc-L-Proline

Boc-L-proline is oxidized to introduce a ketone at C4. A modified Swern oxidation protocol is employed:

- Reagents : Dimethyl sulfoxide (DMSO), oxalyl chloride, and triethylamine.

- Conditions : Conducted at -78°C in dichloromethane to minimize side reactions.

- Oxalyl chloride (2.0 equiv) is added to DMSO (3.0 equiv) in CH₂Cl₂ at -78°C.

- Boc-L-proline (1.0 equiv) in CH₂Cl₂ is added dropwise, followed by triethylamine (5.0 equiv) after 30 minutes.

- The reaction is warmed to room temperature, yielding tert-butyl (2S)-4-oxopyrrolidine-1-carboxylate with >95% purity (HPLC).

Amide Coupling with Thiazolidine

The 4-oxo intermediate is functionalized at C2 via carbodiimide-mediated coupling with thiazolidine.

DCC/DMAP-Mediated Coupling

Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), thiazolidine.

Conditions : Anhydrous toluene at -5°C to 5°C to suppress racemization.

- DCC (1.1 equiv) is added to a solution of tert-butyl (2S)-4-oxopyrrolidine-1-carboxylate (1.0 equiv) in toluene.

- DMAP (0.1 equiv) and thiazolidine (1.2 equiv) are introduced at -5°C.

- After stirring at 0–5°C for 2 hours, the mixture is quenched with water and purified via silica gel chromatography.

Outcome :

- Yield : 81.7%

- Purity : 98.97% (HPLC)

- Product : tert-Butyl (2S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate.

Stereoselective Reduction of the 4-Oxo Group

The pivotal step involves reducing the C4 ketone to an alcohol with (S)-configuration.

Borane-Based Reducing Agents

Sodium Borohydride (NaBH₄) :

- Delivers a 1:1 diastereomeric ratio due to non-selective reduction.

- Alternative : L-Selectride (lithium tri-sec-butylborohydride) preferentially attacks the ketone’s re-face, yielding the (S)-alcohol with >90% diastereomeric excess (de).

Optimized Protocol :

- tert-Butyl (2S)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate (1.0 equiv) is dissolved in THF at -40°C.

- L-Selectride (1.5 equiv) is added dropwise, and the reaction is stirred for 4 hours.

- Quenching with methanol and aqueous workup affords the (2S,4S)-diastereomer.

Chemical Reactions Analysis

tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The thiazolidine ring can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and thiazolidine ring play crucial roles in its binding affinity and reactivity. The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

(2S)-tert-Butyl 4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₃H₂₂N₂O₄S

- Molecular Weight : 302.39 g/mol

- Key Difference : The (2S) stereoisomer differs in configuration at the pyrrolidine 2-position, which may alter its binding affinity to biological targets compared to the (2R,4S) form. This isomer is also identified as a teneligliptin impurity .

(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₃H₂₀N₂O₄S

- Molecular Weight : 300.37 g/mol

- This derivative is used in synthetic intermediates for drug discovery .

Pyrrolidine-Based Compounds with Varied Substituents

tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₂₇H₃₈N₆O₃S

- Molecular Weight : 526.69 g/mol

- This compound is structurally more complex and targets advanced therapeutic applications .

tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- Key Difference : Substitutes the thiazolidine-carbonyl group with a methoxymethyl group, reducing sulfur-based interactions and altering solubility. Used as a building block in peptide mimetics .

Functional Group Modifications in Antitumor Derivatives

Compounds such as tert-butyl (2R,3S,4S)-3,4-bis(acetyloxy)-2-(4-methoxybenzyl)pyrrolidine-1-carboxylate () highlight the impact of esterification on bioactivity:

- Acetyloxy/Benzoyloxy Groups : Enhance lipophilicity and membrane permeability, critical for antitumor efficacy.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Sensitivity: The (2R,4S) configuration in the target compound is critical for its role as a pharmaceutical impurity; minor stereochemical deviations (e.g., (2S) isomer) can lead to undesired metabolic pathways .

- Functional Group Impact : The thiazolidine-carbonyl group enhances hydrogen-bonding capacity, whereas methoxymethyl or oxo substitutions reduce polarity, affecting bioavailability .

- Therapeutic Potential: Bulkier derivatives with piperazine or pyrazole groups show promise in targeted therapies but face challenges in synthetic scalability .

Biological Activity

tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound contains a pyrrolidine ring, a thiazolidine moiety, and a tert-butyl ester, which are critical for its interactions with biological targets. The stereochemical configuration at the 2 and 4 positions of the pyrrolidine ring is particularly important for its biological efficacy.

- Molecular Formula : C13H20N2O4S

- Molecular Weight : 300.37 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

- Purity : 95%

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Its structure allows it to inhibit bacterial enzymes effectively, which is critical in combating infections. The thiazolidine moiety enhances binding to specific receptors or enzymes involved in bacterial metabolism, leading to increased antimicrobial activity .

Anti-inflammatory Properties

Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies. The interactions of the thiazolidine ring with various enzymes may influence their catalytic activity, potentially reducing inflammation markers in biological systems .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes related to bacterial metabolism and inflammatory processes.

- Receptor Interaction : Its unique structural features allow it to interact with various biological receptors, enhancing its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Similar thiazolidine-pyrrolidine structure | Enantiomer with potentially different biological activities |

| Thiazolidine derivatives | Variations in substituents on the thiazolidine ring | Different biological activities based on substituent variations |

| Teneligliptin Intermediate | Related structure with potential Dipeptidyl Peptidase IV inhibition | Specific application in diabetes treatment |

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of specific bacterial strains at low concentrations, suggesting its potential as an alternative antibiotic .

- Inflammation Modulation : In vitro experiments indicated that this compound reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Q & A

Q. How can the stereochemical integrity of tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate be preserved during synthesis?

- Methodological Answer: To maintain stereochemistry, use chiral auxiliaries or enantioselective catalysis. For example, intermediates like (2S,4R)-configured pyrrolidine derivatives (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate) can be synthesized via asymmetric hydrogenation or enzymatic resolution . Monitor stereochemistry using chiral HPLC or polarimetry ([α]²⁵D values, as in ).

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., thiazolidine carbonyl at δ ~170 ppm, pyrrolidine protons at δ 3.0–4.5 ppm) .

- HRMS: Validates molecular weight (e.g., calculated vs. observed m/z for C₁₄H₂₃N₂O₄S: 327.1385 vs. 327.1389) .

- IR Spectroscopy: Identifies key absorptions (e.g., C=O stretch at ~1740 cm⁻¹ for the tert-butyl carbamate) .

Q. How can synthetic yields be optimized for the thiazolidine coupling step?

- Methodological Answer: Use mixed anhydride intermediates by reacting the pyrrolidine carboxylic acid with isobutyl chloroformate and DIPEA in CH₂Cl₂. This method achieved 59% yield in analogous syntheses . Purify via flash chromatography (silica gel, EtOAc/hexane gradient) to remove unreacted reagents .

Advanced Research Questions

Q. How do solvent and temperature affect the stability of the tert-butyl carbamate group during reactions?

- Methodological Answer: The tert-butyl carbamate is labile under acidic conditions (e.g., HCl in MeOH) but stable in neutral/polar aprotic solvents (e.g., THF, DMF) at ≤70°C . For example, hydrogenation of tert-butyl-protected intermediates in MeOH at 45°C preserved the Boc group with >99% purity .

Q. What strategies resolve contradictions in spectroscopic data for diastereomeric byproducts?

- Methodological Answer:

- X-ray Crystallography: Definitive structural assignment via single-crystal analysis (e.g., resolving piperidine-carboxylate derivatives with R-factor = 0.043) .

- 2D NMR (COSY, NOESY): Differentiate diastereomers by correlating spatial proximity of protons (e.g., NOE between pyrrolidine C2-H and thiazolidine protons) .

Q. Can this compound serve as a chiral ligand or catalyst in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.